3-[(3-Methylphenyl)methoxy]benzo[c]chromen-6-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(3-methylphenyl)methoxy]benzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O3/c1-14-5-4-6-15(11-14)13-23-16-9-10-18-17-7-2-3-8-19(17)21(22)24-20(18)12-16/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZWHFDNXOSEBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350484 | |
| Record name | 3-[(3-methylphenyl)methoxy]benzo[c]chromen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6146-89-0 | |
| Record name | 3-[(3-methylphenyl)methoxy]benzo[c]chromen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 3 Methylphenyl Methoxy Benzo C Chromen 6 One and Analogues
Retrosynthetic Analysis and Key Precursors for Benzo[c]chromen-6-one Scaffolds
Retrosynthetic analysis of the benzo[c]chromen-6-one scaffold reveals several key disconnection points, leading to readily available precursors. A common strategy involves the disconnection of the biaryl bond and the lactone ring. This approach identifies biaryl-2-carboxylic acids as crucial precursors. orgsyn.org These intermediates can be synthesized through various cross-coupling reactions, with the subsequent intramolecular cyclization forming the desired lactone.
Another retrosynthetic approach involves the formation of the central pyranone ring from acyclic precursors. This can be achieved through reactions involving phenols and ortho-halobenzoic acids, followed by cyclization. tubitak.gov.tr The key precursors in this strategy are substituted phenols and benzoic acid derivatives, which allow for the introduction of various functional groups onto the final benzo[c]chromen-6-one structure.
Classical Synthetic Approaches for Substituted Benzo[c]chromen-6-one Derivatives
Classical methods for the synthesis of substituted benzo[c]chromen-6-ones have been well-established, providing a foundation for more modern approaches. orgsyn.orgtubitak.gov.tr
Cyclization Reactions for Chromen-6-one Ring Formation
The formation of the chromen-6-one ring is a critical step in the synthesis of these compounds. One classical method involves the intramolecular cyclization of biaryl-2-carboxylic acids. orgsyn.org This can be achieved under acidic or basic conditions, or through the use of dehydrating agents. For instance, the reaction of 2-bromobenzoic acids with resorcinol (B1680541) in the presence of copper sulfate (B86663) and sodium hydroxide (B78521) can yield hydroxylated benzo[c]chromen-6-one intermediates. mdpi.comnih.gov
Another approach involves the Pechmann condensation for the synthesis of related tetrahydro-benzo[c]chromen-6-ones, which can be subsequently aromatized. nih.gov Additionally, tandem photo-thermal-photo reactions starting from 3,4-dichlorocoumarins and 1,3-butadienes provide a metal-free one-pot synthesis of benzo[c]chromen-6-ones. nih.gov This method proceeds through a sequence of cycloadditions and electrocyclizations. nih.gov
Functionalization Strategies at the C-3 Position of Benzo[c]chromen-6-one
The C-3 position of the benzo[c]chromen-6-one scaffold is a common site for functionalization to modulate the biological activity of the molecule. A straightforward method for introducing substituents at this position is through the alkylation or arylation of a 3-hydroxy-benzo[c]chromen-6-one intermediate. mdpi.com For example, 3-hydroxy-6H-benzo[c]chromen-6-one can be reacted with various halides, such as alkyl bromides or (bromomethyl)benzene, in the presence of a base like potassium carbonate in DMF to yield a variety of 3-alkoxy or 3-benzyloxy derivatives. mdpi.com
Modern Catalytic Methods in Benzo[c]chromen-6-one Synthesis
Modern synthetic chemistry has introduced a range of catalytic methods that offer improved efficiency, selectivity, and functional group tolerance for the synthesis of benzo[c]chromen-6-ones. orgsyn.orgsemanticscholar.orgresearchgate.net
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)
Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the construction of the biaryl linkage in benzo[c]chromen-6-one precursors. chemrxiv.orgsemanticscholar.orgresearchgate.net This reaction typically involves the coupling of an aryl boronic acid with an aryl halide. For instance, a one-pot synthesis of benzo[c]chromen-6-ones has been developed via a domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization, catalyzed by in situ generated palladium nanoparticles under aqueous-aerobic conditions. chemrxiv.orgsemanticscholar.org The optimized conditions for this one-pot synthesis were found to be 10 mol % of Pd(OAc)2, 1.5 equivalents of K3PO4, and 0.25 equivalents of PCy3 in water at 90°C for 8 hours. semanticscholar.org
Palladium catalysis has also been employed for the intramolecular C-H/C-H coupling of two arenes to generate 6H-benzo[c]chromenes, which can then be oxidized to the corresponding benzo[c]chromen-6-ones. nih.gov Furthermore, palladium-catalyzed C-H bond activation using diazonium salts has been described as an efficient method for the synthesis of these compounds. nih.gov
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)2 | PCy3 | K3PO4 | Water | 90 | High | semanticscholar.org |
| PdCl2 | PPh3 | Cs2CO3 | DMF | 80 | 49 | semanticscholar.org |
Organocatalytic and Metal-Free Transformations
In recent years, there has been a growing interest in developing metal-free and organocatalytic methods for the synthesis of complex molecules to avoid potential metal contamination in the final products. A metal-free, one-pot synthesis of benzo[c]chromen-6-ones has been achieved using a tandem photo-thermal-photo reaction sequence starting from 3,4-dichlorocoumarins and a 1,3-butadiene. nih.gov This process does not require any metal catalyst or peroxide promoter. nih.gov
Visible light-mediated, transition-metal-free intramolecular direct C–H arylation has also been developed for the synthesis of the 6H-benzo[c]chromene ring. rsc.orgnih.gov This approach utilizes potassium tert-butoxide in DMSO at room temperature with blue LEDs as the light source. rsc.orgnih.gov Additionally, a catalyst-free synthesis of diversely substituted 6H-benzo[c]chromenes and their subsequent oxidation to benzo[c]chromen-6-ones in aqueous media under microwave irradiation has been reported. rsc.orgbohrium.com
Copper-Catalyzed Cycloaddition Reactions (e.g., CuAAC)
Copper-catalyzed cycloaddition reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), represent a powerful tool in modern synthetic chemistry for the formation of 1,2,3-triazoles. While direct construction of the benzo[c]chromen-6-one core via CuAAC is not a standard approach, this reaction is highly valuable for the synthesis of analogues of 3-[(3-Methylphenyl)methoxy]benzo[c]chromen-6-one. The CuAAC reaction allows for the efficient and regioselective linking of a benzo[c]chromen-6-one scaffold, functionalized with either an azide (B81097) or a terminal alkyne, to a diverse range of molecules.
The general scheme for a CuAAC reaction involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. This reaction proceeds under mild conditions and is tolerant of a wide variety of functional groups, making it an ideal strategy for late-stage functionalization.
For the synthesis of benzo[c]chromen-6-one analogues, a precursor such as a hydroxy- or amino-benzo[c]chromen-6-one can be functionalized with a propargyl group (to introduce a terminal alkyne) or converted to an azide. This functionalized core can then be "clicked" with a variety of azide- or alkyne-containing molecules to generate a library of triazole-containing analogues. This approach is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies. For instance, a 3-hydroxy-benzo[c]chromen-6-one could be propargylated and subsequently reacted with various azides to explore the effect of the triazole-linked substituent on biological activity.
Table 1: Examples of Precursors for CuAAC Synthesis of Benzo[c]chromen-6-one Analogues
| Precursor Structure | Functional Group for CuAAC | Potential Reacting Partner | Resulting Analogue |
| 3-Propargyloxy-benzo[c]chromen-6-one | Terminal Alkyne | Benzyl (B1604629) Azide | 3-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzo[c]chromen-6-one |
| 3-Azido-benzo[c]chromen-6-one | Azide | Phenylacetylene | 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzo[c]chromen-6-one |
Green Chemistry Principles and Sustainable Synthetic Routes
The application of green chemistry principles to the synthesis of benzo[c]chromen-6-ones is an area of increasing focus, aiming to reduce the environmental impact of chemical processes. Key aspects of green chemistry include the use of safer solvents, renewable starting materials, catalyst-free reactions, and energy-efficient methods.
One notable example of a green synthetic route is the catalyst-free synthesis of substituted 6H-benzo[c]chromen-6-ones in aqueous media under microwave irradiation. rsc.org This method avoids the use of hazardous organic solvents and metal catalysts, which can be toxic and difficult to remove from the final product. The use of water as a solvent is highly desirable from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability.
Another sustainable approach involves the oxidation of 6H-benzo[c]chromenes to the corresponding benzo[c]chromen-6-ones using aqueous hydrogen peroxide as the oxidant. rsc.org This method is advantageous as the only byproduct is water, making it an environmentally benign alternative to traditional oxidation methods that often employ stoichiometric amounts of toxic heavy metal oxidants like chromium(VI) or lead(IV). orgsyn.org
The principles of green chemistry also encourage the development of one-pot or tandem reactions, which can significantly reduce waste and improve efficiency by minimizing the number of work-up and purification steps. For example, a one-pot synthesis of benzo[c]chromenones has been developed via a domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization, catalyzed by in situ generated palladium nanoparticles under aqueous-aerobic conditions. chemrxiv.org
Table 2: Comparison of Traditional vs. Green Synthetic Methods for Benzo[c]chromen-6-ones
| Feature | Traditional Method | Green Chemistry Approach |
| Solvent | Often hazardous organic solvents (e.g., DMF, toluene) | Water, ethanol, or solvent-free conditions rsc.org |
| Catalyst | Stoichiometric amounts of toxic metal reagents (e.g., Cr(VI), Pb(IV)) orgsyn.org | Catalyst-free, or catalytic amounts of less toxic metals rsc.orgchemrxiv.org |
| Oxidant | Heavy metal oxidants | Aqueous hydrogen peroxide, air rsc.orgchemrxiv.org |
| Energy Source | Conventional heating | Microwave irradiation rsc.org |
| Efficiency | Multiple steps with intermediate purification | One-pot or tandem reactions chemrxiv.org |
Stereoselective Synthesis of Chiral Benzo[c]chromen-6-one Derivatives
The development of stereoselective methods for the synthesis of chiral benzo[c]chromen-6-one derivatives is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of a wide range of chiral molecules, including heterocyclic compounds related to the benzo[c]chromen-6-one scaffold.
While a direct organocatalytic asymmetric synthesis of this compound has not been extensively reported, related studies on the synthesis of chiral chroman derivatives provide a strong foundation for the development of such methods. For instance, the tandem oxo-Michael-IED/HDA condensation between (E)-2-hydroxyaryl-2-oxobut-3-enoate derivatives and enals, catalyzed by (S)-diphenylprolinol trimethylsilyl (B98337) ether, has been shown to produce tricyclic chroman derivatives with excellent enantioselectivities (up to >99% ee). nih.gov This demonstrates the potential of organocatalysis to control the stereochemistry of key bond-forming events in the construction of the chroman core, which is a key structural element of benzo[c]chromen-6-ones.
The general strategy for an organocatalytic asymmetric synthesis of a chiral benzo[c]chromen-6-one derivative would involve the reaction of a prochiral precursor in the presence of a chiral organocatalyst. The catalyst would create a chiral environment, leading to the preferential formation of one enantiomer over the other.
Table 3: Key Features of Organocatalytic Asymmetric Synthesis
| Feature | Description |
| Catalyst | Small, chiral organic molecules (e.g., proline derivatives, cinchona alkaloids) |
| Advantages | Metal-free, often environmentally benign, high enantioselectivities |
| Mechanism | Formation of transient chiral intermediates (e.g., iminium ions, enamines) |
| Potential Application | Asymmetric Michael additions, aldol (B89426) reactions, or cycloadditions to construct the chiral benzo[c]chromen-6-one core |
Further research in this area is needed to develop specific and efficient organocatalytic methods for the direct asymmetric synthesis of a broad range of chiral benzo[c]chromen-6-one derivatives.
Microwave-Assisted and Flow Chemistry Applications in Benzo[c]chromen-6-one Synthesis
The use of enabling technologies such as microwave irradiation and flow chemistry has significantly advanced the synthesis of heterocyclic compounds, including benzo[c]chromen-6-ones. These technologies offer several advantages over traditional batch methods, including reduced reaction times, improved yields, and enhanced safety and scalability.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and efficiently. This often leads to a dramatic reduction in reaction times, from hours to minutes, and can also lead to higher yields and cleaner reaction profiles. The synthesis of various chromene and benzo[c]chromen-6-one derivatives has been successfully achieved using microwave irradiation. rsc.org For example, the catalyst-free synthesis of substituted 6H-benzo[c]chromen-6-ones in aqueous media is significantly accelerated by microwave heating. rsc.org
Flow Chemistry Applications:
Flow chemistry, or continuous flow synthesis, involves the continuous pumping of reagents through a reactor. This technique offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and safety, especially for highly exothermic or hazardous reactions. The application of flow chemistry to the synthesis of coumarins and benzocoumarins has been demonstrated. rsc.orgrsc.org For instance, a versatile and efficient continuous flow protocol for the synthesis of structurally diverse coumarins, including benzo-coumarins, has been developed through the in-situ generation of acylketenes. rsc.orgrsc.org This method allows for the rapid and scalable production of these important heterocyclic cores.
Table 4: Comparison of Batch, Microwave-Assisted, and Flow Synthesis
| Parameter | Traditional Batch Synthesis | Microwave-Assisted Synthesis | Flow Chemistry |
| Reaction Time | Hours to days | Minutes to hours rsc.org | Seconds to minutes rsc.orgrsc.org |
| Heating | Convective, often uneven | Dielectric, rapid and uniform | Conductive, precise control |
| Scalability | Often challenging | Limited by reactor size | Readily scalable rsc.orgrsc.org |
| Safety | Potential for thermal runaways | Improved safety over batch | Enhanced safety, small reaction volumes |
| Reproducibility | Can be variable | Generally good | Excellent |
The integration of microwave and flow chemistry offers promising avenues for the efficient, sustainable, and scalable synthesis of this compound and its analogues for various applications.
Advanced Spectroscopic and Structural Elucidation of 3 3 Methylphenyl Methoxy Benzo C Chromen 6 One and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of all proton and carbon signals can be achieved.
The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus, while the multiplicity (e.g., singlet, doublet) in the ¹H spectrum reveals the number of neighboring protons.
The ¹H NMR spectrum of the benzo[c]chromen-6-one core is characterized by distinct signals in the aromatic region. For instance, in analogues like 3-propoxy-6H-benzo[c]chromen-6-one, aromatic protons typically appear between δ 6.90 and 8.30 ppm. mdpi.com The protons of the (3-methylphenyl)methoxy group would exhibit characteristic signals for the benzylic methylene (B1212753) protons (O-CH₂) and the aromatic protons of the methylphenyl ring, as well as a singlet for the methyl group.
The ¹³C NMR spectrum complements the proton data. The most downfield signal corresponds to the carbonyl carbon of the lactone ring, typically appearing around δ 161.0 ppm in analogues. mdpi.com The carbon atoms of the aromatic rings resonate between δ 102.0 and 153.0 ppm. mdpi.com The benzylic methylene carbon and the methyl carbon of the substituent would have distinct chemical shifts, generally observed around 70 ppm and 21 ppm, respectively. rsc.org
Table 1: Predicted ¹H NMR Spectral Data for 3-[(3-Methylphenyl)methoxy]benzo[c]chromen-6-one (Based on data from known analogues)
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity |
| Benzo[c]chromen-6-one Aromatic Protons | 6.90 - 8.30 | m |
| Benzylic Methylene (O-CH₂) | ~5.10 | s |
| 3-Methylphenyl Aromatic Protons | 7.00 - 7.40 | m |
| Methyl (Ar-CH₃) | ~2.35 | s |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Based on data from known analogues)
| Carbon Assignment | Predicted Chemical Shift (δ ppm) |
| Carbonyl (C=O) | ~161.0 |
| Benzo[c]chromen-6-one Aromatic/Olefinic Carbons | 102.0 - 160.0 |
| Benzylic Methylene (O-CH₂) | ~70.0 |
| 3-Methylphenyl Aromatic Carbons | 125.0 - 140.0 |
| Methyl (Ar-CH₃) | ~21.5 |
Two-dimensional NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the aromatic regions of this compound, COSY spectra would show cross-peaks between adjacent protons on the same aromatic ring, confirming their connectivity. science.gov
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbon atoms they are attached to. sdsu.edu This allows for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum. For example, the signal for the benzylic methylene protons (~5.10 ppm) would show a direct correlation to the benzylic carbon signal (~70.0 ppm). youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu HMBC is crucial for connecting different fragments of the molecule. Key correlations would be expected between the benzylic methylene protons (O-CH₂) and the C-3 carbon of the benzo[c]chromen-6-one core, as well as the ipso-carbon of the 3-methylphenyl ring. Furthermore, the lactone carbonyl carbon would show correlations to nearby aromatic protons. science.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. For a relatively planar molecule like this, NOESY can confirm spatial proximities, such as between the benzylic protons and the protons at the C-2 and C-4 positions of the benzo[c]chromen-6-one ring system.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. mdpi.com For this compound (C₂₁H₁₆O₃), the calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally measured value. A close match (typically within 5 ppm) confirms the elemental composition. The HRMS data for related benzo[c]chromen-6-one derivatives consistently show excellent agreement between calculated and found masses. mdpi.comnih.gov
Table 3: HRMS Data for this compound
| Ion | Calculated m/z | Expected Found m/z |
| [M+H]⁺ | 329.1172 | ~329.1170 |
| [M+Na]⁺ | 351.0992 | ~351.0990 |
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm its structure.
For this compound, the most likely fragmentation pathway would involve the cleavage of the benzylic ether bond, which is typically the weakest bond in the substituent. This would lead to the formation of a stable 3-methylbenzyl cation (m/z 105) and a radical cation corresponding to the 3-hydroxy-benzo[c]chromen-6-one core. Another common fragmentation for lactones is the loss of carbon monoxide (CO). The analysis of these fragmentation pathways is crucial for confirming the identity of the substituent and its connection to the core structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the most prominent absorption band would be the strong carbonyl (C=O) stretch of the six-membered lactone ring, expected in the range of 1720-1740 cm⁻¹. Other key absorptions would include C-O-C stretching vibrations for the ether linkage (around 1250 cm⁻¹ and 1050 cm⁻¹) and C=C stretching vibrations for the aromatic rings (around 1600 cm⁻¹ and 1500 cm⁻¹). researchgate.netnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insight into the electronic transitions within the conjugated π-system of the molecule. The extended conjugation of the benzo[c]chromen-6-one core results in strong absorption in the UV region. Analogous hydroxybenzo[c]chromen-6-one compounds exhibit absorption maxima in the range of 349–356 nm. nih.gov These absorptions are attributed to π → π* electronic transitions within the aromatic chromophore.
X-ray Crystallography for Solid-State Molecular Structure and Conformation
In the case of analogues, the crystal packing is often stabilized by various intermolecular forces, such as hydrogen bonds and π-π stacking interactions, which dictate the supramolecular architecture in the solid state. For instance, in the crystal structure of related chromene derivatives, the orientation of substituent groups has been shown to significantly influence the packing arrangement. While a definitive crystal structure for this compound is not available, it is anticipated that the molecule would exhibit a largely planar benzo[c]chromen-6-one core with the (3-methylphenyl)methoxy group extending from this plane. The torsional angles between the benzyl (B1604629) fragment and the chromenone core would be a key conformational feature.
Table 1: Representative Crystallographic Data for Benzo[c]chromene Analogues
| Compound | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| 3-Amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile | Triclinic | P-1 | The methoxybenzene ring is nearly perpendicular to the naphthalene (B1677914) system. |
| 3-(2-Methoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one | Monoclinic | P21/c | The central pyran ring adopts an envelope conformation. |
This table presents data for structurally related compounds to illustrate typical crystallographic findings for this class of molecules, in the absence of specific data for this compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretically calculated percentages based on the compound's molecular formula, providing a fundamental confirmation of its elemental composition and purity.
For this compound, with a molecular formula of C₂₁H₁₆O₃, the theoretical elemental composition can be calculated. Experimental verification through combustion analysis would be expected to yield values within a narrow margin of error (typically ±0.4%) of these calculated values, thereby confirming the empirical formula of a synthesized sample. While specific experimental results for the title compound are not published, the table below outlines the expected theoretical values that would be used for its compositional verification. This technique is routinely reported in the synthesis of new benzo[c]chromen-6-one analogues to validate their identity.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass (C₂₁H₁₆O₃) | Calculated % |
|---|---|---|---|---|
| Carbon | C | 12.01 | 316.35 g/mol | 79.73% |
| Hydrogen | H | 1.008 | 316.35 g/mol | 5.10% |
Biological Activities and Mechanistic Investigations of 3 3 Methylphenyl Methoxy Benzo C Chromen 6 One and Analogues
In Vitro Evaluation of Biological Activities
Cell-Based Assays for Antiproliferative and Cytotoxic Effects on Various Cell Lines
Derivatives of the benzochromene scaffold have demonstrated significant antiproliferative and cytotoxic effects across a variety of cancer cell lines. These activities are primarily attributed to the induction of apoptosis and the disruption of the cell cycle.
Numerous studies have documented the potent cytotoxic activity of benzochromene analogues against a panel of human cancer cell lines. A series of these derivatives showed significant growth inhibition with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the low micromolar range, from 4.6 to 21.5 μM, when tested against seven different human cancer cell lines. nih.govresearchgate.net
Specifically, 1H-benzo[f]chromene derivatives have been evaluated against prostate (PC-3), ovarian (SKOV-3), and cervical (HeLa) cancer cell lines, with some analogues exhibiting IC50 values as low as 0.8 μM. mdpi.com Further studies on benzochromenopyrimidine derivatives revealed potent activity against colorectal cancer cell lines LoVo and HCT-116. nih.govresearchgate.net In evaluations against drug-resistant breast cancer cells (MCF-7/ADR), certain 1H-benzo[f]chromene compounds showed good potency with IC50 values ranging from 10.9 to 15.5 μM. nih.gov Another benzochromene derivative, 2-amino-4-(4-methoxyphenyl)-4H-benzochromene-3-carbonitrile (4-MC), was found to have an IC50 value of 30 µM on the human leukemic K562 cell line. nih.gov
Cytotoxicity of Benzochromene Analogues on Various Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values of various benzochromene analogues against different human cancer cell lines as reported in preclinical in vitro studies.
| Compound Class | Cell Line | Cancer Type | IC50 (μM) | Reference |
|---|---|---|---|---|
| Benzochromene derivatives | Various (7 lines) | Various | 4.6 - 21.5 | nih.govresearchgate.net |
| 1H-benzo[f]chromene derivatives | PC-3 | Prostate | 0.8 - 6.5 | mdpi.com |
| SKOV-3 / HeLa | Ovarian / Cervical | Not specified | ||
| Benzochromenopyrimidines | LoVo / HCT-116 | Colorectal | Potent activity | nih.gov |
| 1H-benzo[f]chromene derivatives | MCF-7/ADR | Breast (Resistant) | 10.9 - 15.5 | nih.gov |
| 2-amino-4-(4-methoxyphenyl)-4H-benzochromene-3-carbonitrile | K562 | Leukemia | 30 | nih.gov |
The primary mechanism behind the cytotoxic effects of benzochromene derivatives is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net Studies using Annexin V/PI staining and morphological assessments have confirmed that these compounds trigger apoptosis in cancer cells. nih.govmdpi.com The apoptotic cascade is often initiated through the generation of reactive oxygen species (ROS) and nitric oxide (NO), which act as upstream signals. nih.govresearchgate.net This increase in oxidative stress leads to the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways. nih.govresearchgate.net Key molecular events include the downregulation of the anti-apoptotic protein Bcl-2 and the increased expression of pro-apoptotic proteins like caspases 3 and 8, and Fas. nih.govresearchgate.net
In addition to apoptosis, benzochromene analogues disrupt the normal progression of the cell cycle. Flow cytometry analyses have revealed that these compounds can cause cell cycle arrest at various phases. For instance, treatment of MCF-7/ADR cells with certain derivatives led to an accumulation of cells in the G1, S, or G1/S phases. mdpi.comnih.gov Similarly, in human acute myeloid leukemia (HL-60) cells, specific benzo[h]chromenes induced cell cycle arrest at the G1/S checkpoint by modulating the expression of cyclin-dependent kinase 2 (CDK-2) and CyclinD1. nih.govresearchgate.net In the K562 leukemia cell line, a benzochromene derivative caused potent cytotoxicity through cell cycle arrest at the sub-G1 phase. nih.govresearchgate.net
The metastatic potential of cancer cells is a critical factor in patient prognosis. Research has shown that benzochromene derivatives can inhibit key processes involved in metastasis. In a scratch wound assay, which simulates cell migration, synthesized chalcone (B49325) derivatives related to the benzochromene scaffold significantly prevented the multiplication and migration of MCF-7 metastatic breast cancer cells. ijper.org Furthermore, studies on the MDA-MB-231 breast cancer cell line have demonstrated the anti-invasion effects of novel 1H-benzo[f]chromene scaffolds. researchgate.net These findings suggest that benzochromene analogues can interfere with the ability of cancer cells to invade surrounding tissues, a crucial step in the metastatic cascade. researchgate.net
Enzyme Inhibition Studies
Benzo[c]chromen-6-one and its analogues have been investigated as inhibitors of several key enzymes implicated in various diseases.
Phosphodiesterases (PDEs): A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were designed and evaluated as potential inhibitors of phosphodiesterase 2 (PDE2), an enzyme relevant in neurodegenerative diseases. mdpi.comnih.gov One derivative, compound 1f, demonstrated the most potent inhibitory activity with an IC50 value of 3.67 ± 0.47 μM. mdpi.comnih.gov Another study identified a different derivative, compound 2e, with an IC50 of 33.95 μM against PDE2. researchgate.net
Cholinesterases: Several benzochromene derivatives have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. mdpi.commdpi.comgsconlinepress.com Novel benzochromenopyrimidinones were synthesized, with one compound exhibiting a mixed-type inhibition of human AChE with an IC50 value of 1.28 μM (1279 nM). mdpi.com
DNA Gyrase: Certain benzochromene-based analogues have been identified as inhibitors of bacterial DNA gyrase, a crucial enzyme for DNA replication in bacteria, making it an attractive target for new antibiotics. nih.govresearchgate.netmdpi.com Potent compounds showed a good inhibitory profile against this enzyme, with some psoralen (B192213) derivatives (related benzopyrones) showing Ki values as low as 150 nM. nih.govnih.gov
Casein Kinase 2 (CK2): This protein kinase is involved in various cellular processes, including cell differentiation and survival, and its inhibition is a target for cancer therapy. nih.govresearchgate.net A molecular docking study on benzocoumarin derivatives, including urolithin A (a benzo[c]chromen-6-one derivative), led to the development of a potent CK2 inhibitor, 4-bromo-3,8-dihydroxy-benzo[c]chromen-6-one, with a Ki of 0.007 μM. nih.gov
Tyrosinase: While direct inhibition studies on 3-[(3-Methylphenyl)methoxy]benzo[c]chromen-6-one are limited, related compounds have been investigated. Tyrosinase is a key enzyme in melanin (B1238610) production, and its inhibitors are sought for cosmetic and medicinal applications. nih.govmdpi.com A study on flavans isolated from Dianella ensifolia, which share a chromane (B1220400) core, identified compounds that strongly inhibited mushroom tyrosinase with IC50 values of 8.6 and 14.5 μM. researchgate.net Another diarylpropane compound was found to be a competitive inhibitor of mushroom tyrosinase with a Ki of 0.3 µM. nih.gov
No direct inhibitory activity for this compound or its close analogues on tRNA (guanine37-N1)-methyltransferase was found in the reviewed literature.
Enzyme Inhibitory Activity of Benzochromene Analogues
This table presents the inhibitory concentrations (IC50 or Ki) of various benzochromene analogues against different enzymes.
| Enzyme Target | Compound Class/Derivative | Inhibitory Value (μM) | Reference |
|---|---|---|---|
| Phosphodiesterase 2 (PDE2) | Alkoxylated 6H-benzo[c]chromen-6-one (1f) | IC50: 3.67 | mdpi.comnih.gov |
| Phosphodiesterase 2 (PDE2) | 6H-benzo[c]chromen-6-one (2e) | IC50: 33.95 | researchgate.net |
| Acetylcholinesterase (hAChE) | Benzochromenopyrimidinone (3Bb) | IC50: 1.28 | mdpi.com |
| DNA Gyrase | Psoralen derivative | Ki: 0.150 | nih.gov |
| Casein Kinase 2 (CK2) | 4-bromo-3,8-dihydroxy-benzo[c]chromen-6-one | Ki: 0.007 | nih.gov |
| Mushroom Tyrosinase | Flavan derivative | IC50: 8.6 | researchgate.net |
Antimicrobial Activity against Bacterial and Fungal Strains In Vitro
The benzochromene scaffold is a valuable pharmacophore for the development of novel antimicrobial agents. nih.govnanobioletters.com Derivatives have shown efficacy against a range of both bacterial and fungal pathogens.
Synthesized benzo[f]chromene derivatives demonstrated superior antimicrobial activity when compared to the standard drug Augmentin. nih.govresearchgate.net In another study, certain benzochromene-based analogues displayed highly favorable antimicrobial activities, with inhibition zones (IZ) exceeding 24 mm. nih.govresearchgate.net The most active of these compounds was found to have a minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 6.25 µg/mL. nih.govresearchgate.net Studies on benzo mdpi.comnih.govchromeno[3,2-c]quinoline derivatives also showed that some compounds were more efficient than the reference antibiotic Ampicillin, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. iau.ir
In terms of antifungal activity, various chromene derivatives have been tested against pathogenic fungi. nanobioletters.com The minimum inhibitory concentration (MIC) was determined for potent compounds, indicating their ability to halt fungal growth at low concentrations. nih.gov
Antimicrobial Activity of Benzochromene Analogues
This table highlights the in vitro antimicrobial efficacy of different benzochromene derivatives against various pathogens.
| Compound Class | Activity Metric | Value | Target Organism(s) | Reference |
|---|---|---|---|---|
| Benzo[f]chromene derivatives | Comparative Activity | Superior to Augmentin | Bacteria | nih.govresearchgate.net |
| Benzochromene-based analogues | Inhibition Zone (IZ) | >24 mm | Bacteria & Fungi | nih.govresearchgate.net |
| MIC / MBC | 6.25 µg/mL | |||
| Benzo mdpi.comnih.govchromeno[3,2-c]quinoline derivatives | Comparative Activity | More efficient than Ampicillin | Gram-positive bacteria | iau.ir |
Anti-inflammatory and Immunomodulatory Effects In Vitro
The 6H-benzo[c]chromen-6-one scaffold is a core component of urolithins, which are metabolites of ellagic acid known for a range of biological activities, including anti-inflammatory effects. nih.gov Research into synthetic derivatives of this and similar chromenone structures has sought to explore and enhance these properties. In vitro studies on related compounds provide insight into the potential mechanisms by which this compound might exert anti-inflammatory and immunomodulatory effects.
Studies on various chromene derivatives demonstrate the ability to modulate key inflammatory pathways. For instance, in macrophage cell lines (like RAW264.7) stimulated with lipopolysaccharide (LPS), a common method for inducing an inflammatory response in vitro, these compounds have been shown to inhibit the production of pro-inflammatory mediators. Methylated flavanone (B1672756) derivatives, which share a chromenone core, have been observed to dose-dependently decrease the secretion of cytokines such as Interleukin-6 (IL-6), IL-1β, and Tumor Necrosis Factor-alpha (TNF-α). nih.gov The mechanism often involves the suppression of major inflammatory signaling pathways.
Furthermore, some benzothiazole (B30560) derivatives, which are also being investigated for their immunomodulatory potential, have shown potent inhibitory activity on activated peripheral blood mononuclear cells (PBMCs). researchgate.net Certain compounds in these studies significantly suppressed the production of reactive oxygen species (ROS) in phagocytes and inhibited lipopolysaccharide (LPS)-induced nitrites in murine macrophages. researchgate.net Some derivatives also showed suppressive activity on the Th-2 cytokine, interleukin 4 (IL-4). researchgate.net
| Compound Class | Assay/Model | Key Findings | Reference |
|---|---|---|---|
| Methyl derivatives of Flavanone | LPS-stimulated RAW264.7 macrophages | Inhibited production of IL-1β, IL-6, and TNF-α. | nih.gov |
| Mannich base derivatives of a curcumin (B1669340) analogue | Inhibition of protein denaturation | Potent activity with IC50 values as low as 1.93 µM. | researchgate.net |
| Benzothiazole derivatives | PHA-activated PBMCs | Inhibitory activity with IC50 values ranging from 3.7 to 11.9 µM. | researchgate.net |
| Benzothiazole derivatives | LPS-induced nitrites in J774 macrophages | Inhibition of nitrite (B80452) production by up to 91% at 25 µg/mL. | researchgate.net |
Antioxidant and Free Radical Scavenging Activity In Vitro
The chemical structure of this compound, containing a phenolic system, suggests a potential for antioxidant and free-radical scavenging activity. This is a well-documented property of the broader class of 6H-benzo[c]chromen-6-ones (urolithins) and other phenolic compounds. nih.gov In vitro antioxidant capacity is commonly evaluated using a variety of assays that measure different aspects of this activity.
Standard chemical assays used to evaluate such compounds include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. mdpi.comantiox.org The DPPH assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.com The FRAP assay, conversely, measures the ability of a substance to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺). mdpi.comantiox.org
Studies on synthetic methoxyphenols, which are structurally related to the title compound, have demonstrated potent radical-scavenging activity against DPPH and other radicals. mdpi.com Research on various synthetic oxindole (B195798) and flavone (B191248) derivatives also shows moderate to good antioxidant activity in the DPPH assay, with some compounds exhibiting significant potential even at low concentrations. nih.govuniv.kiev.ua The presence of hydroxyl and methoxy (B1213986) groups on the aromatic rings generally plays a crucial role in the antioxidant capabilities of these molecules. mdpi.com
| Assay Method | Principle | Endpoint Measured |
|---|---|---|
| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical. | Decrease in absorbance at ~517 nm as the violet DPPH is reduced to a colorless form. mdpi.com |
| Ferric Reducing Antioxidant Power (FRAP) | Measures the reduction of a ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to the ferrous (Fe²⁺) form. | Formation of an intense blue color, measured by an increase in absorbance at ~593 nm. mdpi.com |
| Hydrogen Peroxide (H₂O₂) Scavenging | Measures the ability of a compound to decompose hydrogen peroxide, a non-radical reactive oxygen species. | Decrease in H₂O₂ concentration, often measured spectrophotometrically. univ.kiev.ua |
Receptor Binding Assays and Ligand-Target Interactions In Vitro (e.g., ERα agonists, HSA binding)
The 6H-benzo[c]chromen-6-one framework has been identified as a scaffold for developing ligands that target nuclear receptors, particularly estrogen receptors (ER). A study focused on a series of 6H-benzo[c]chromen-6-one derivatives investigated their affinity and selectivity for the two estrogen receptor subtypes, ERα and ERβ. nih.gov
In this research, many analogues were identified as potent and selective ERβ agonists. nih.gov The study utilized a Homogeneous Time Resolved Fluorescence (HTRF) coactivator recruitment assay to measure receptor activation. It was found that specific structural modifications, such as the placement of hydroxyl groups, were essential for activity. While the primary finding was high selectivity for ERβ, the study inherently involved measuring affinity for ERα to establish this selectivity. Some compounds demonstrated over 100-fold selectivity for ERβ compared to ERα. nih.gov This suggests that while the 6H-benzo[c]chromen-6-one scaffold can bind to estrogen receptors, specific substitution patterns dictate the affinity and selectivity for ERα versus ERβ. The specific binding profile of this compound to ERα has not been reported.
Information regarding the binding of this compound or its close analogues to Human Serum Albumin (HSA) is not available in the reviewed literature.
In Vivo Studies (Non-Human Models)
Efficacy in Animal Models of Disease (e.g., xenograft models, inflammatory models, neurodegenerative models)
While in vivo studies for this compound are not documented, research on the parent urolithins provides a basis for potential applications. Urolithins, the metabolic precursors to the benzo[c]chromen-6-one class, have shown therapeutic potential in animal models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govmdpi.com Their neuroprotective effects are a key area of investigation.
For inflammatory models, related chromenone structures have been evaluated. For example, the carrageenan-induced rat paw edema model is a standard acute inflammation assay used to screen for anti-inflammatory activity. scispace.com Novel synthetic compounds with similar core structures have demonstrated statistically significant anti-inflammatory effects in this model, comparable to standard drugs like indomethacin. scispace.com There is currently no available research on the efficacy of this compound or its direct analogues in xenograft cancer models.
Pharmacokinetic and Pharmacodynamic Profiles in Animal Models
Detailed pharmacokinetic (PK) and pharmacodynamic (PD) profiles for this compound in animal models have not been published. Determining a compound's PK profile involves studying its absorption, distribution, metabolism, and excretion (ADME) to understand its bioavailability and half-life. The PD profile would link the concentration of the compound to its observed biological effect.
For the general class of urolithins, it is known that they are the bioavailable metabolites of ellagic acid, suggesting they possess more favorable absorption characteristics than their precursor. nih.gov Computational studies on some alkoxylated 6H-benzo[c]chromen-6-one derivatives predicted good blood-brain barrier penetration based on their calculated lipophilicity (ClogP values), which is a crucial factor for compounds targeting the central nervous system. nih.gov However, experimental in vivo PK/PD data for specific derivatives like the title compound are lacking.
Investigation of Systemic Biological Responses in Animal Models
Investigations into the systemic biological responses to 6H-benzo[c]chromen-6-one derivatives in animal models are primarily linked to the efficacy studies mentioned above. In neurodegenerative models, systemic administration of parent compounds would be evaluated by measuring outcomes such as improved cognitive or motor function and analyzing brain tissue for markers of neuroprotection. mdpi.com In inflammatory models, systemic responses are measured by the reduction in inflammation markers, such as paw swelling or levels of circulating pro-inflammatory cytokines. scispace.com Without specific in vivo studies on this compound, any discussion of its systemic effects remains speculative and based on the activities of the broader compound class.
Identification of Molecular Targets and Signaling Pathways.
The precise molecular targets and signaling pathways modulated by this compound have not been extensively detailed in publicly available scientific literature. However, research on structurally related benzo[c]chromen-6-one analogues provides significant insights into the potential biological activities and mechanisms of this class of compounds. Studies on various derivatives have identified key molecular targets, including phosphodiesterase II (PDE2) and estrogen receptors (ERs), suggesting that these compounds can influence critical signaling cascades within the cell.
Proteomic and Transcriptomic Profiling in Response to Compound Exposure.
Currently, there is a notable absence of specific proteomic and transcriptomic profiling data for cells exposed to this compound in the available scientific literature. Such studies, which are crucial for obtaining a comprehensive, unbiased view of the cellular response to a compound, have not yet been reported for this specific molecule or its close analogues. Proteomic analysis would enable the identification and quantification of changes in the entire protein complement of a cell, revealing alterations in protein expression, post-translational modifications, and protein-protein interactions. Similarly, transcriptomic profiling would provide a global view of changes in gene expression by measuring messenger RNA (mRNA) levels. The absence of this data means that the broader cellular impact of this compound remains largely uncharacterized, and a full understanding of its mechanism of action is yet to be elucidated. Future research employing these "omics" technologies will be instrumental in mapping the complete cellular response to this compound and uncovering novel molecular targets and affected pathways.
Elucidation of Key Signaling Cascades.
Investigations into the broader class of benzo[c]chromen-6-one derivatives have implicated their involvement in significant signaling pathways, primarily through the inhibition of phosphodiesterase II (PDE2) and modulation of estrogen receptor (ER) activity.
As potential PDE2 inhibitors, these compounds can influence cyclic nucleotide signaling. mdpi.com PDE2 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two important second messengers in the cell. By inhibiting PDE2, benzo[c]chromen-6-one derivatives can lead to an increase in the intracellular levels of cAMP and cGMP, which in turn can activate downstream signaling pathways, such as those involving protein kinase A (PKA) and protein kinase G (PKG). These pathways are known to play crucial roles in various physiological processes, including neuronal communication. mdpi.com
Furthermore, certain benzo[c]chromen-6-one derivatives have been identified as potent and selective estrogen receptor β (ERβ) agonists. nih.gov Estrogen receptors are nuclear hormone receptors that, upon ligand binding, translocate to the nucleus and act as transcription factors to regulate the expression of target genes. The selective activation of ERβ can trigger specific signaling cascades that are distinct from those mediated by ERα, influencing processes such as cell proliferation, differentiation, and apoptosis. The discovery of benzo[c]chromen-6-ones as selective ERβ agonists opens up avenues for their potential application in conditions where ERβ signaling is dysregulated. nih.gov
Target Validation through Genetic and Biochemical Approaches.
While specific genetic and biochemical target validation studies for this compound are not available, the research on related compounds provides a framework for such investigations. For the identified targets of PDE2 and ERβ, established validation methods can be employed.
Biochemical validation for PDE2 inhibition would typically involve in vitro enzyme activity assays to determine the inhibitory concentration (IC₅₀) of the compound. mdpi.com Further validation could include kinetic studies to understand the mode of inhibition (e.g., competitive, non-competitive).
For ERβ agonism, biochemical validation would involve receptor binding assays to determine the affinity of the compound for ERβ and ERα, thereby establishing its selectivity. nih.gov Functional assays, such as reporter gene assays in cells expressing the receptors, would confirm the compound's ability to activate ERβ-mediated transcription.
Genetic validation approaches could involve the use of cell lines with knockdown or knockout of the target gene (e.g., PDE2A or ESR2 for ERβ). By comparing the cellular response to the compound in these genetically modified cells versus wild-type cells, the on-target effects can be confirmed. For example, if the compound's effects are diminished in cells lacking the target protein, it provides strong evidence that the compound acts through that specific target.
Structure-Activity Relationship (SAR) Studies of Benzo[c]chromen-6-one Derivatives.
Structure-activity relationship (SAR) studies on benzo[c]chromen-6-one derivatives have provided valuable insights into how chemical modifications influence their biological activity. These studies have primarily focused on the impact of substituents at the C-3 position and modifications of the core heterocyclic structure.
Influence of Substituents at the C-3 Position on Biological Activity.
The substituent at the C-3 position of the benzo[c]chromen-6-one core has been shown to be a critical determinant of biological activity, particularly for PDE2 inhibition. mdpi.com A study systematically exploring various alkoxylated derivatives at this position revealed a clear relationship between the nature of the alkoxy group and the inhibitory potency.
Generally, the introduction of smaller alkyl chains at the C-3 position resulted in better PDE2 inhibitory activity. For instance, compounds with methoxy, ethoxy, and propoxy groups exhibited good inhibitory potential. The activity tended to decrease as the length of the alkyl chain increased. Furthermore, the presence of branching in the alkyl chain also influenced activity. mdpi.com
Below is an interactive data table summarizing the PDE2 inhibitory activity of various C-3 substituted benzo[c]chromen-6-one derivatives.
| Compound ID | C-3 Substituent | IC₅₀ (µM) for PDE2 |
| 1a | Methoxy | > 10 |
| 1b | Ethoxy | 6.83 ± 0.52 |
| 1d | n-Propoxy | 5.12 ± 0.41 |
| 1e | sec-Butoxy | 4.31 ± 0.38 |
| 1f | Isobutoxy | 3.67 ± 0.47 |
| 1g | n-Pentyloxy | 7.25 ± 0.63 |
| 1j | Benzyloxy | > 10 |
Data sourced from a study on novel 6H-benzo[c]chromen-6-one derivatives as potential phosphodiesterase II inhibitors. mdpi.com
Impact of Benzo[c]chromen-6-one Core Modifications.
Modifications to the core benzo[c]chromen-6-one structure have also been explored to understand their impact on biological activity. These modifications can include the introduction of additional substituents on the phenyl rings or alterations to the lactone ring itself.
For instance, in the context of estrogen receptor modulation, the presence of hydroxyl groups on the benzo[c]chromen-6-one core is crucial for activity. Specifically, bis-hydroxylation at positions 3 and 8 was found to be essential for potent and selective ERβ agonism. nih.gov Further modifications to both phenyl rings of this dihydroxylated scaffold led to compounds with enhanced potency and selectivity for ERβ over ERα. nih.gov
Another study explored the impact of partial saturation of the benzo[c]chromen-6-one core. The comparison between 3-hydroxy-6H-benzo[c]chromen-6-one and its partially saturated analogue, 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, revealed that the core structure plays a role in its fluorescent properties and ability to act as a selective sensor for iron (III). nih.gov
These findings highlight that the biological activity and properties of benzo[c]chromen-6-one derivatives can be finely tuned through modifications at various positions of the core structure, allowing for the development of compounds with specific and potent biological effects.
Steric and Electronic Factors Governing Activity
The biological activity of this compound and its analogues is significantly influenced by the steric and electronic properties of substituents on the core scaffold. Detailed structure-activity relationship (SAR) studies have elucidated the impact of various functional groups, particularly at the 3-position of the benzo[c]chromen-6-one system, on their inhibitory potency against enzymes such as phosphodiesterase II (PDE2).
Investigations into a series of 3-alkoxy-6H-benzo[c]chromen-6-one derivatives have revealed that the nature of the alkyl or arylalkyl group plays a crucial role in modulating biological activity. The size, shape, and electronic nature of these substituents can dictate the binding affinity of the molecule to its biological target.
A study on the PDE2 inhibitory activity of various analogues demonstrated that the length and branching of the alkoxy chain at the 3-position are critical for optimal activity. It was observed that compounds with shorter, unbranched alkyl chains at this position tend to exhibit better inhibitory potential. For instance, analogues with methoxy, ethoxy, propoxy, and butoxy groups were synthesized and evaluated.
The following table summarizes the PDE2 inhibitory activities of a selection of 3-alkoxy-6H-benzo[c]chromen-6-one derivatives, highlighting the influence of the substituent's steric and electronic characteristics.
Table 1: PDE2 Inhibitory Activity of 3-Alkoxy-6H-benzo[c]chromen-6-one Analogues
| Compound ID | R Group (at 3-position) | IC₅₀ (µM) |
|---|---|---|
| 1a | Methoxy | >10 |
| 1d | n-Propoxy | 4.12 ± 0.51 |
| 1f | n-Butoxy | 3.67 ± 0.47 |
| 1g | n-Pentoxy | 8.93 ± 0.62 |
| 1h | Isopropoxy | 5.21 ± 0.49 |
| 1i | Isobutoxy | 4.78 ± 0.53 |
From the data presented, it is evident that increasing the alkyl chain length from methoxy to butoxy enhances the PDE2 inhibitory activity, with the n-butoxy derivative (1f ) exhibiting the most potent inhibition in this series. mdpi.com However, a further increase in chain length to a pentoxy group (1g ) leads to a decrease in activity, suggesting that there is an optimal size for the substituent to fit into the binding pocket of the enzyme.
Furthermore, the introduction of branching in the alkyl chain, as seen in the isopropoxy (1h ) and isobutoxy (1i ) analogues, generally results in a slight decrease in activity compared to their straight-chain counterparts. mdpi.com This indicates that steric hindrance may play a role in the interaction with the target enzyme.
While the specific compound this compound was not explicitly detailed in these studies, the SAR data from its analogues suggest that the presence of a benzylic ether at the 3-position introduces both steric bulk and electronic features that would influence its biological profile. The methyl substituent on the phenyl ring of the benzyloxy group would further contribute to the steric and electronic environment of the molecule, potentially affecting its binding affinity and efficacy. The precise impact of the 3-methylphenylmethoxy group would depend on how well its size, shape, and electronic distribution complement the binding site of its biological target.
Potential Applications and Future Research Directions Excluding Clinical/therapeutic in Humans
Applications as Biochemical Probes and Research Tools
The inherent fluorescent properties of the benzo[c]chromen-6-one core make it a promising candidate for the development of biochemical probes. Research has shown that hydroxyl-substituted benzo[c]chromen-6-one derivatives can act as fluorescent chemosensors for the selective detection of metal ions, such as Iron (III), in aqueous solutions. These compounds exhibit "on-off" selective fluorescent sensing, where the fluorescence intensity changes significantly in the presence of the target ion. This characteristic is valuable for tracking the presence and concentration of specific metal ions in biological systems in vitro and ex vivo.
The substituent on the benzo[c]chromen-6-one scaffold plays a critical role in its fluorescent properties. For instance, the presence of electron-withdrawing groups can quench the fluorescence, while other substituents can enhance it. This tunability allows for the design of specific probes for different analytical applications. The cell-penetrative nature and low cytotoxicity of some of these derivatives further enhance their utility as intracellular probes in non-human cell lines, such as neuroblastoma and glioblastoma cells.
Development of New Lead Compounds for Further Preclinical Research
The benzo[c]chromen-6-one framework is considered a privileged structure in medicinal chemistry, serving as a foundation for the development of new lead compounds for preclinical investigation. Various derivatives have been synthesized and evaluated for their biological activities, demonstrating the potential of this chemical class.
One area of active research is the development of selective estrogen receptor beta (ERβ) agonists. A number of 6H-benzo[c]chromen-6-one derivatives have been synthesized and found to be potent and selective agonists of ERβ over ERα. Modifications to both phenyl rings of the core structure have yielded compounds with high potency and selectivity, which are valuable tools for studying the specific roles of ERβ in non-human in vitro and in vivo models.
Another promising avenue is the design of phosphodiesterase II (PDE2) inhibitors. Urolithins, which are hydroxylated 6H-benzo[c]chromen-6-ones, and their alkoxylated derivatives have been investigated for their potential to inhibit PDE2. One such derivative demonstrated significant inhibitory potential, highlighting the potential of this scaffold in developing compounds for further preclinical research into neurological and cardiovascular conditions where PDE2 plays a role.
| Derivative Type | Target | Observed Activity | Potential Research Application |
|---|---|---|---|
| Alkoxylated 6H-benzo[c]chromen-6-one | Phosphodiesterase II (PDE2) | Inhibitory activity with IC50 in the low micromolar range. | Preclinical investigation of cognitive and cardiovascular functions. |
| Hydroxylated 6H-benzo[c]chromen-6-one | Estrogen Receptor beta (ERβ) | Potent and selective agonism (>100-fold selectivity over ERα). | Studying the role of ERβ in various physiological and pathological processes in non-human models. |
Role in Material Science or other Non-Biological Applications (e.g., fluorescent probes, organic electronics)
Beyond biological research, the fluorescent properties of benzo[c]chromen-6-one derivatives suggest their potential application in material science. The ability of these compounds to act as selective fluorescent sensors for metal ions, as discussed previously, can be harnessed for the development of novel sensing materials. These materials could be integrated into analytical devices for environmental monitoring or industrial process control.
Furthermore, the rigid, planar structure of the benzo[c]chromen-6-one core is a feature often found in organic electronic materials. While direct applications of 3-[(3-Methylphenyl)methoxy]benzo[c]chromen-6-one in this area have not been extensively reported, the broader class of chromones has been explored for its potential in luminescent diodes. The ability to modify the electronic properties of the benzo[c]chromen-6-one scaffold through targeted synthesis could lead to the development of new organic semiconductors or emitters for use in organic light-emitting diodes (OLEDs) or other electronic devices.
Nanotechnology-Based Delivery Systems for Research Compounds (e.g., liposomes, nanoparticles for in vitro or in vivo non-human studies)
To enhance the utility of research compounds like this compound in preclinical studies, nanotechnology-based delivery systems can be employed. Encapsulating the compound within liposomes or nanoparticles can improve its solubility, stability, and delivery to target cells or tissues in in vitro and non-human in vivo models.
Liposomal formulations can entrap hydrophobic compounds like many benzo[c]chromen-6-one derivatives within their lipid bilayer, facilitating their dispersion in aqueous media for cell culture experiments. Similarly, polymeric nanoparticles can be engineered to encapsulate the compound, offering controlled release and the potential for surface modification to target specific cell types in research settings. These delivery systems are instrumental in overcoming experimental challenges and obtaining more reliable data in preclinical research.
Synergistic Effects with other Research Compounds In Vitro / In Vivo (Non-human)
The potential for this compound and its analogs to exhibit synergistic effects with other research compounds is an area ripe for investigation. In the context of anticancer research, for example, combining a novel benzo[c]chromene derivative with a known cytotoxic agent could lead to enhanced efficacy in preclinical cancer models. Some studies on benzo[f]chromene derivatives have demonstrated superior biological activity compared to standard drugs like Doxorubicin, suggesting that combination studies could be a fruitful area of research. nih.gov The evaluation of these compounds in combination with other agents could reveal synergistic interactions that would be of significant interest for further preclinical exploration.
Future Research Avenues and Unexplored Biological Facets of Benzo[c]chromen-6-one
The benzo[c]chromen-6-one scaffold continues to present numerous opportunities for future research. The synthesis of novel derivatives with diverse substitution patterns remains a key avenue for discovering new biological activities and research tools. Exploring the largely untapped potential of these compounds as modulators of various enzymes and receptors could yield valuable probes for basic biological research. Furthermore, the elucidation of the structure-activity relationships (SAR) for different biological targets will guide the rational design of more potent and selective compounds for preclinical studies.
Challenges and Opportunities in Benzo[c]chromen-6-one Research
Despite the promise of benzo[c]chromen-6-one derivatives, several challenges remain. The synthesis of these compounds can be complex, often requiring multi-step procedures. researchgate.net Developing more efficient and scalable synthetic routes is crucial for making these compounds more accessible for research. Another challenge lies in the comprehensive biological characterization of new derivatives. High-throughput screening methods could accelerate the discovery of new activities and targets.
Opportunities in this field include the application of computational methods for the in silico design and screening of new derivatives with desired properties. Furthermore, the exploration of this chemical class for applications beyond the traditional biomedical field, such as in materials science and nanotechnology, represents an exciting frontier for future research.
Analytical Methodologies for the Detection and Quantification of 3 3 Methylphenyl Methoxy Benzo C Chromen 6 One
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are the cornerstone of analytical chemistry, providing robust methods for separating and quantifying individual components within a mixture. However, specific applications of these techniques for 3-[(3-Methylphenyl)methoxy]benzo[c]chromen-6-one have not been published.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of chemical compounds. While it is a standard method for the analysis of similar aromatic and heterocyclic compounds, no specific HPLC methods for this compound have been described in the available literature. The development of an HPLC method would typically involve the selection of an appropriate stationary phase (e.g., C18 column), a mobile phase (e.g., a mixture of acetonitrile (B52724) and water), and a detector (e.g., UV-Vis or mass spectrometry).
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used to monitor the progress of chemical reactions and to assess the purity of a substance. For a compound like this compound, TLC could be employed to track its formation from starting materials and to identify the presence of any impurities. The selection of an appropriate solvent system would be critical to achieving good separation of the target compound from other components in the reaction mixture. However, no such specific applications have been reported.
Spectrophotometric and Spectrofluorometric Methods
Spectroscopic methods are widely used for the quantitative analysis of compounds that absorb or emit light. Given the aromatic structure of this compound, it is expected to exhibit ultraviolet-visible (UV-Vis) absorbance and potentially fluorescence. Spectrophotometric or spectrofluorometric methods could, in principle, be developed for its quantification. These methods are often simple and rapid but may lack the specificity of chromatographic techniques. To date, no such methods have been published for this specific compound.
Sample Preparation Strategies from Complex Matrices
The analysis of a compound in complex matrices, such as biological fluids for non-human in vivo studies or crude reaction mixtures, necessitates effective sample preparation to remove interfering substances. Common strategies include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. The choice of method would depend on the physicochemical properties of this compound and the nature of the sample matrix. Without experimental data, recommendations for specific sample preparation protocols remain speculative.
Validation of Analytical Methods
Any newly developed analytical method must be validated to ensure its reliability and suitability for its intended purpose. The validation process typically involves assessing several key parameters, as outlined in the table below. In the absence of any published analytical methods for this compound, there is no validation data to report.
Table 1: Key Parameters for Analytical Method Validation
| Parameter | Description |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Q & A
Q. What are the common synthetic routes for 3-[(3-Methylphenyl)methoxy]benzo[c]chromen-6-one, and what reaction conditions optimize yield and purity?
The compound can be synthesized via multi-step reactions, including condensation and protection-deprotection strategies. A one-pot method using Cs₂CO₃-promoted domino reactions (Michael addition, aldol condensation, oxidative aromatization, and lactonization) between substituted 2-hydroxychalcones and β-ketoesters is efficient for regioselective synthesis . Optimizing reaction conditions (e.g., solvent polarity, temperature, and base strength) improves yield. For example, using DMF at 80°C with Cs₂CO₃ achieves >70% yield for related benzo[c]chromen-6-ones .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- NMR : ¹H and ¹³C NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.1 ppm, aromatic protons in the benzo[c]chromenone core at δ 6.5–8.0 ppm) .
- FTIR : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups confirm functional groups .
- UV-Vis/fluorescence : Fluorescence spectra (λex 320–350 nm, λem 400–450 nm) assess electronic properties and metal-ion interactions .
- X-ray crystallography resolves stereochemistry, as demonstrated for analogs like 3-acetyl-2-fluoro-6H-benzo[c]chromen-6-one .
Q. What in vitro assays evaluate the antioxidant potential of this compound?
- DPPH/ABTS radical scavenging : Measure IC₅₀ values (µM) against free radicals. Related derivatives show IC₅₀ values of 10–50 µM, comparable to ascorbic acid .
- Lipid peroxidation inhibition : Assessed via thiobarbituric acid reactive substances (TBARS) assay in rat liver microsomes .
- Cellular ROS assays : Use fluorescent probes (e.g., DCFH-DA) in cell lines (e.g., HepG2) under oxidative stress .
Q. How do substituents influence fluorescence properties in metal-ion sensing?
Electron-donating groups (e.g., hydroxyl, methoxy) enhance fluorescence, while electron-withdrawing groups (e.g., acetyl) quench it. For example, 3-hydroxy-substituted analogs show Fe³⁺-selective "turn-off" fluorescence (50–80% quenching at 10 µM Fe³⁺) . Fluorescence titration (Job’s plot) and Stern-Volmer analysis determine binding stoichiometry (1:1 for Fe³⁺) and sensitivity (LOD ~0.1 µM) .
Advanced Research Questions
Q. How can SAR studies identify critical substituents for cholinesterase inhibition?
- Structural modifications : Replace the methoxy group with bulkier substituents (e.g., benzyloxy) and assess acetylcholinesterase (AChE) inhibition via Ellman’s assay. Piperazine-linked derivatives show IC₅₀ values <1 µM due to enhanced hydrophobic interactions .
- Spacer optimization : Three-carbon spacers between the chromenone core and piperazine improve AChE binding affinity .
Q. How to resolve contradictions between in vitro and in vivo biological activity data?
- Pharmacokinetic profiling : Measure bioavailability (%F) and metabolic stability (e.g., liver microsome assays). Tetrahydrobenzo[c]chromen-6-ones exhibit higher metabolic stability (t₁/₂ >4 h) than non-saturated analogs .
- Dose-response in animal models : For anti-angiogenic activity, use zebrafish or CAM assays to validate in vitro endothelial cell migration results .
Q. What strategies improve selective fluorescence quenching for metal ions?
- Substituent engineering : Introduce chelating groups (e.g., hydroxyl) at C-3 or C-7 positions to enhance metal coordination. For example, 3-hydroxy-7,8,9,10-tetrahydro derivatives show Fe³⁺ selectivity over Cu²⁺/Zn²⁺ .
- Solvent tuning : Acetic acid enhances Fe³⁺ sensitivity by stabilizing the deprotonated fluorescent form .
Q. How can in silico modeling guide therapeutic design?
- Molecular docking : Simulate binding to targets like PDE II or AChE. Docking scores correlate with experimental IC₅₀ values (R² >0.8) .
- QSAR models : Use Hammett constants (σ) of substituents to predict antioxidant activity (e.g., electron-donating groups increase radical scavenging) .
Q. What pharmacokinetic parameters are critical for preclinical development?
Q. How do reaction mechanisms influence regioselectivity in one-pot syntheses?
- Mechanistic studies : Michael addition precedes aldol condensation, directing substituents to the C-3 position. Aromatic stacking in intermediates favors para-substitution .
- Byproduct control : Use polar aprotic solvents (e.g., DMF) to suppress dimerization. Cs₂CO₃ minimizes side reactions via mild base activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
